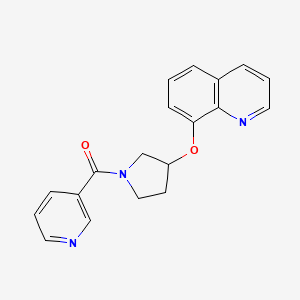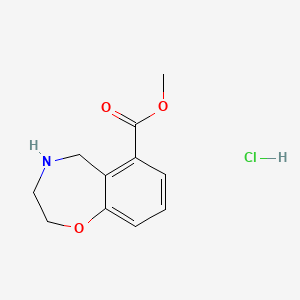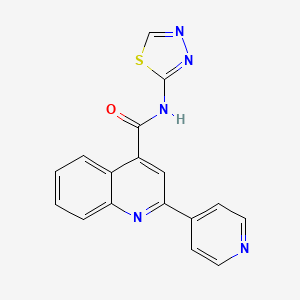![molecular formula C25H16BrN5O2 B2770028 5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1207033-04-2](/img/no-structure.png)
5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C25H16BrN5O2 and its molecular weight is 498.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Potential and Toxicity Assessment
The computational and pharmacological evaluation of heterocyclic derivatives, including those similar to the specified compound, has shown significant potential in various biological activities. These derivatives exhibit moderate inhibitory effects in toxicity assessments and tumor inhibition, displaying affinity towards targets like COX-2 and 5-LOX, which correlates to their analgesic and anti-inflammatory effects. Additionally, some compounds have demonstrated good antioxidant potential and significant potency in toxicity assessments and tumor inhibition studies (M. Faheem, 2018).
Antimicrobial and Antiproliferative Activities
Thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety have been synthesized and evaluated for their antimicrobial and antiproliferative activities. These compounds, through their structure-activity relationship, have shown interesting biological properties, with specific derivatives exhibiting notable inhibitory effects on cancer cells, showcasing their promise as antiproliferative agents (E. Mansour et al., 2020).
Insecticidal Activity and SAR
The synthesis of novel anthranilic diamides analogs containing 1,3,4-oxadiazole rings has revealed some compounds with good insecticidal activities against specific pests. This research provides insights into the structure-activity relationship (SAR), potentially aiding in the development of more effective insecticidal agents (L. Qi et al., 2014).
Antioxidant Activity
Microwave-assisted synthesis of pyrazoline derivatives has highlighted the antioxidant potential of these compounds. Through toxicity analysis and antioxidant activity assessments using DPPH, certain derivatives have shown high antioxidant activity, indicating their potential in combating oxidative stress (J. Jasril et al., 2019).
Anticonvulsant Activity
Research into semicarbazones based 1,3,4-oxadiazoles has contributed to the understanding of anticonvulsant activity. This work supports the four binding site pharmacophoric model hypothesis for anticonvulsant action, offering a foundation for future anticonvulsant drug development (H. Rajak et al., 2010).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is synthesized from 3-bromobenzoic acid. The second intermediate is 2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one, which is synthesized from 2-naphthol and 3-amino-1H-pyrazolo[1,5-a]pyrazin-4-one. These two intermediates are then coupled using a coupling agent to form the final product.", "Starting Materials": [ "3-bromobenzoic acid", "2-naphthol", "3-amino-1H-pyrazolo[1,5-a]pyrazin-4-one", "thionyl chloride", "triethylamine", "sodium hydroxide", "acetic anhydride", "acetic acid", "dimethylformamide", "N,N'-dicyclohexylcarbodiimide" ], "Reaction": [ "Synthesis of 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid from 3-bromobenzoic acid: 3-bromobenzoic acid is first converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with sodium azide to form the corresponding azide. The azide is then reduced using triethylamine to form the amine. The amine is then reacted with carbon dioxide to form the carboxylic acid. The carboxylic acid is then cyclized using acetic anhydride and acetic acid to form 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid.", "Synthesis of 2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one from 2-naphthol and 3-amino-1H-pyrazolo[1,5-a]pyrazin-4-one: 2-naphthol is first converted to the corresponding chloride using thionyl chloride. The chloride is then reacted with 3-amino-1H-pyrazolo[1,5-a]pyrazin-4-one to form the corresponding amide. The amide is then cyclized using sodium hydroxide to form 2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one.", "Coupling of 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid and 2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one: 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid and 2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one are coupled using N,N'-dicyclohexylcarbodiimide and dimethylformamide to form the final product, 5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one." ] } | |
CAS No. |
1207033-04-2 |
Molecular Formula |
C25H16BrN5O2 |
Molecular Weight |
498.34 |
IUPAC Name |
5-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C25H16BrN5O2/c26-18-8-3-7-17(13-18)24-27-23(33-29-24)15-30-11-12-31-22(25(30)32)14-21(28-31)20-10-4-6-16-5-1-2-9-19(16)20/h1-14H,15H2 |
InChI Key |
KCGROWQIYPZSOP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN(C(=O)C4=C3)CC5=NC(=NO5)C6=CC(=CC=C6)Br |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyethyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2769946.png)

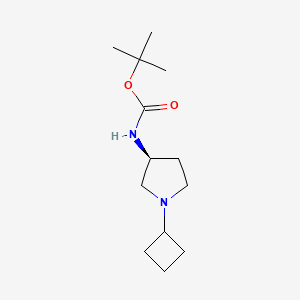
![N-(benzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2769950.png)
![N-(3,4-dichlorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2769951.png)
![5-[(4-chlorophenyl)sulfanyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2769954.png)
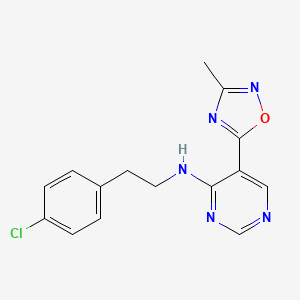
![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]propanamide](/img/structure/B2769960.png)
![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-chloro-3-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2769961.png)
![2-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,3-dioxoisoindoline-5-carboxylic acid](/img/structure/B2769964.png)
